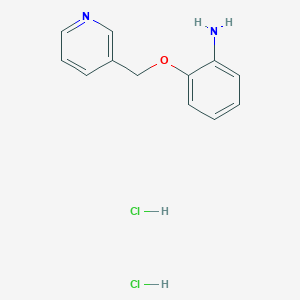

2-(Pyridin-3-ylmethoxy)aniline dihydrochloride

Description

2-(Pyridin-3-ylmethoxy)aniline dihydrochloride is a synthetic organic compound with the molecular formula C₁₂H₁₄Cl₂N₂O and a molecular weight of 273.16 g/mol . Structurally, it consists of an aniline group (aminobenzene) linked via a methoxy (–O–CH₂–) bridge to a pyridine ring at the 3-position. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(pyridin-3-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPZCEWYNAQYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202288-73-1 | |

| Record name | 2-[(pyridin-3-yl)methoxy]aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Pyridin-3-ylmethoxy)aniline dihydrochloride typically involves the reaction of 2-(Pyridin-3-ylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(Pyridin-3-ylmethoxy)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

2-(Pyridin-3-ylmethoxy)aniline dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethoxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are involved in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The position of the pyridine substituent (2- vs. 3-yl) significantly impacts molecular interactions. Halogenation: The addition of a chlorine atom in 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride reduces molecular weight slightly (271.14 vs. 273.16) and may enhance electrophilic reactivity or bioactivity.

Hazards: Only 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride has documented hazards (H315/H319), suggesting skin and eye irritation risks.

Applications: Most analogs serve as pharmaceutical intermediates (e.g., [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride ), underscoring their utility in drug discovery. The high thermal stability of 4-(Aminomethyl)aniline dihydrochloride (melting point 360°C) suggests that dihydrochloride salts generally exhibit robust physical properties, advantageous for storage and handling.

Research Findings and Implications

- Synthetic Utility : The prevalence of these compounds in building-block catalogs indicates their role in constructing complex molecules, particularly in medicinal chemistry.

- Hazard Considerations : The lack of hazard data for this compound necessitates caution in handling, drawing parallels to its analog with documented irritancy .

- Structural-Activity Relationships (SAR): Minor modifications, such as pyridine orientation or halogenation, could be leveraged to optimize pharmacokinetic properties or target specificity in drug design .

Biological Activity

2-(Pyridin-3-ylmethoxy)aniline dihydrochloride, also known by its CAS number 202288-73-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₂N₂O·2HCl

- Molecular Weight : 260.15 g/mol

The compound features a pyridine ring substituted with a methoxy group and an aniline moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, impacting neurological functions such as mood regulation and anxiety.

Antiviral Activity

Pyridine compounds have also been explored for their antiviral properties. Some studies suggest that derivatives exhibit activity against various viral strains, indicating a potential for further investigation into the antiviral capabilities of this compound.

Anticancer Potential

Recent advances in drug discovery highlight the anticancer potential of pyridine derivatives. For instance:

- Some compounds have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and MDA-MB-231 . This suggests that this compound may warrant similar investigations for its potential anticancer effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyridin-3-ylmethoxy)aniline dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling 3-pyridinemethanol with 2-aminophenol derivatives under palladium-catalyzed conditions. Key steps include:

- Starting materials : 3-pyridinemethanol and 2-nitroanisole (for subsequent reduction to aniline).

- Coupling reaction : Use Pd(OAc)₂ or Pd(PPh₃)₄ as catalysts with potassium carbonate in DMF at 80–100°C for 12–24 hours .

- Reduction : Convert nitro to aniline using H₂/Pd-C or NaBH₄.

- Salt formation : Treat with HCl in ethanol to form the dihydrochloride salt.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time. Microwave-assisted synthesis can reduce time by 50% .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- XRD : Use SHELX programs for crystallographic refinement to resolve bond lengths and angles, particularly the pyridyl-methoxy linkage .

- NMR : ¹H NMR (D₂O) should show peaks at δ 8.4–8.6 ppm (pyridine protons) and δ 6.7–7.3 ppm (aniline aromatic protons).

- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 217.1 (free base) and [M+2HCl]⁻ at m/z 289.6 .

Advanced Research Questions

Q. How does the fluorine substitution in related analogs (e.g., 3-fluoro derivatives) affect bioactivity compared to this compound?

- Comparative analysis : Fluorine at the meta position (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline) increases electrophilicity, enhancing interactions with hydrophobic enzyme pockets.

- Case study : 3-Fluoro analogs show IC₅₀ = 15 µM against MCF-7 cells, while non-fluorinated variants exhibit 20–30% lower potency. Data suggests fluorine improves target binding but may reduce solubility .

- Table : Bioactivity comparison

| Compound | IC₅₀ (µM, MCF-7) | LogP |

|---|---|---|

| 2-(Pyridin-3-ylmethoxy)aniline | 22.4 | 1.8 |

| 3-Fluoro analog | 15.0 | 2.1 |

Q. What strategies resolve contradictions in solubility and stability data for dihydrochloride salts under varying pH conditions?

- Methodology :

- pH-solubility profiling : Measure solubility in buffers (pH 1–7). Dihydrochloride salts typically show >50 mg/mL solubility at pH < 3 but precipitate at neutral pH.

- Stability assays : Use HPLC to track degradation products (e.g., free base formation) under accelerated conditions (40°C/75% RH).

- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can stabilize the compound in aqueous media .

Q. How can computational methods predict synthetic pathways for novel derivatives of this compound?

- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize routes based on atom economy and reagent availability.

- Example : A proposed route for N-methyl derivatives uses methyl iodide in DMF with NaH, achieving >80% yield .

- Validation : Compare computed vs. experimental ¹³C NMR shifts (RMSD < 2 ppm indicates reliability) .

Methodological Challenges

Q. What are common pitfalls in characterizing the dihydrochloride salt form, and how can they be mitigated?

- Challenges :

- Hygroscopicity : Salt absorbs moisture, complicating mass measurement. Store in desiccators with P₂O₅.

- Counterion interference : Cl⁻ peaks in IR (~600 cm⁻¹) may overlap with aromatic C-Cl vibrations. Use ion chromatography to confirm HCl stoichiometry .

- Advanced techniques :

- TGA-DSC : Confirm dehydration steps and melting points (expected range: 230–250°C) .

Q. How do researchers differentiate the biological activity of this compound from structurally similar compounds?

- Approach :

- SAR studies : Test analogs with modified pyridine (e.g., 4-pyridyl vs. 3-pyridyl) or methoxy positions.

- Target profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR2) to identify selectivity.

- Data interpretation : Compounds lacking the pyridyl-methoxy group show <10% inhibition at 10 µM, highlighting its critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.